Methyl 2-formyl-3-hydroxybenzoate
Overview
Description
Methyl 2-formyl-3-hydroxybenzoate, also known as this compound, is an organic compound with the molecular formula C9H8O4. It is a derivative of benzoic acid and is characterized by the presence of a formyl group and a hydroxyl group on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-formyl-3-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-formyl-3-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Another method involves the direct formylation of methyl 3-hydroxybenzoate using formylating agents such as formic acid or formic anhydride. This reaction is usually carried out under mild conditions to prevent decomposition of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formyl-3-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 2-carboxy-3-hydroxybenzoic acid.
Reduction: Methyl 2-hydroxymethyl-3-hydroxybenzoate.
Substitution: Methyl 2-formyl-3-alkoxybenzoate or methyl 2-formyl-3-acetoxybenzoate.
Scientific Research Applications
Methyl 2-formyl-3-hydroxybenzoate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for understanding biochemical pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of methyl 2-formyl-3-hydroxybenzoate involves its interaction with specific molecular targets. The formyl group can undergo nucleophilic addition reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes .
Comparison with Similar Compounds
Methyl 2-formyl-3-hydroxybenzoate can be compared with other similar compounds such as:
Methyl 3-formylbenzoate: Lacks the hydroxyl group, making it less reactive in certain substitution reactions.
Methyl 2-hydroxybenzoate (methyl salicylate): Lacks the formyl group, limiting its use in formylation reactions.
Methyl 4-formylbenzoate: The formyl group is positioned differently, affecting its reactivity and applications
This compound is unique due to the presence of both formyl and hydroxyl groups, which confer distinct reactivity and versatility in various chemical transformations.
Properties
IUPAC Name |
methyl 2-formyl-3-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDRLLQFITZSMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563897 | |
Record name | Methyl 2-formyl-3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131524-43-1 | |
Record name | Methyl 2-formyl-3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-formyl-3-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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